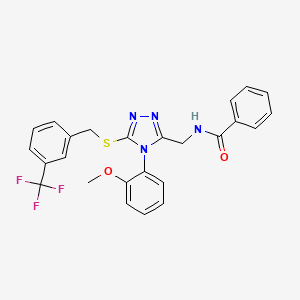
N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H21F3N4O2S and its molecular weight is 498.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H21F3N4O2S, with a molecular weight of 498.5 g/mol. The compound features a triazole ring, which is a key moiety associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H21F3N4O2S |
| Molecular Weight | 498.5 g/mol |
| CAS Number | 391897-58-8 |
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the triazole moiety have shown significant antibacterial activity against various strains of bacteria. For example, derivatives of 1,2,4-triazoles have been reported to exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups such as methoxy or trifluoromethyl enhances the antibacterial efficacy .
- Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. Studies have shown that certain triazole compounds demonstrate potent activity against fungal pathogens like Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of standard antifungal agents .
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins . The IC50 values for such compounds often fall below those of established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the phenyl rings and the triazole moiety significantly influence biological activity:
- Substituents on the Phenyl Ring : The introduction of methoxy groups enhances solubility and biological activity.
- Trifluoromethyl Group : This group has been associated with increased lipophilicity and improved interaction with biological targets .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated a series of triazole derivatives against drug-resistant bacterial strains. The compound exhibited superior antibacterial activity compared to conventional antibiotics like vancomycin and ciprofloxacin .
- Anticancer Evaluation : In vitro studies demonstrated that the compound induced significant cytotoxic effects in breast cancer cell lines, with an IC50 value lower than that of common chemotherapeutics .
特性
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O2S/c1-34-21-13-6-5-12-20(21)32-22(15-29-23(33)18-9-3-2-4-10-18)30-31-24(32)35-16-17-8-7-11-19(14-17)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIMSIXTOPJCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














